3-(Dimethylamino)-1-(3-thienyl)-1-propanone Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

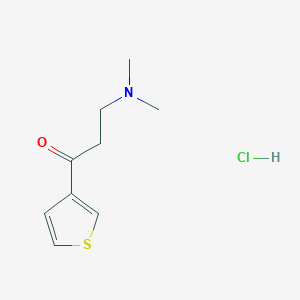

3-(Dimethylamino)-1-(3-thienyl)-1-propanone Hydrochloride is a chemical compound that features a thienyl group attached to a propanone backbone with a dimethylamino substituent

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1-(3-thienyl)-1-propanone Hydrochloride typically involves the reaction of 3-thiophenecarboxaldehyde with dimethylamine and a suitable ketone. The reaction conditions often require a catalyst and a controlled environment to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of advanced techniques such as microreactors can enhance the sustainability and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

3-(Dimethylamino)-1-(3-thienyl)-1-propanone Hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction and conditions employed.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Intermediate in Drug Synthesis

3-(Dimethylamino)-1-(3-thienyl)-1-propanone hydrochloride serves as a crucial intermediate in the synthesis of several pharmaceuticals, especially those targeting neurological disorders. This compound is notably involved in the production of Duloxetine, an antidepressant used for treating major depressive disorder and generalized anxiety disorder .

Mechanism of Action

Research indicates that compounds similar to this compound can influence neurotransmitter systems, particularly serotonin and norepinephrine levels. This modulation suggests potential antidepressant properties, making it a candidate for further pharmacological exploration .

Neuroscience Research

Understanding Neurotransmitter Systems

The compound is utilized in studies investigating the mechanisms of neurotransmitter interactions within the brain. It aids researchers in exploring potential treatments for mental health conditions by providing insights into mood regulation and cognitive functions .

Case Study: Antidepressant Properties

A study examined the effects of this compound on animal models of depression. Results indicated a significant increase in serotonin levels, correlating with improved mood and reduced anxiety-like behaviors. These findings underscore its potential as a therapeutic agent .

Material Science

Development of Novel Materials

In material science, this compound is explored for its ability to create innovative materials with unique electrical and optical properties. This application is particularly relevant in the development of polymers and coatings used in electronics .

| Application Area | Details |

|---|---|

| Pharmaceutical Development | Key intermediate for antidepressants like Duloxetine |

| Neuroscience Research | Investigates neurotransmitter systems |

| Material Science | Development of polymers with unique properties |

Agrochemical Applications

Potential Use in Pest Control

The compound has been investigated for its potential applications in agrochemicals, particularly as a pesticide or herbicide. Its structural properties may enhance crop protection strategies against various pests .

Analytical Chemistry

Quality Control Standards

In analytical chemistry, this compound is employed as a standard for detecting and quantifying other compounds in complex mixtures. This application is crucial for ensuring quality control in drug manufacturing processes .

Mecanismo De Acción

The mechanism of action of 3-(Dimethylamino)-1-(3-thienyl)-1-propanone Hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The specific pathways involved depend on the context of its application and the nature of the target molecules.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 3-(Dimethylamino)-1-(3-thienyl)-1-propanone Hydrochloride include:

- 3-(Dimethylamino)-2-(3-thienyl)acrylonitrile

- 3-(Dimethylamino)-1-(2-thienyl)-1-propanone

- 3-(Dimethylamino)-1-(4-thienyl)-1-propanone

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern and the resulting chemical properties.

Actividad Biológica

3-(Dimethylamino)-1-(3-thienyl)-1-propanone hydrochloride, also known as a thienyl-substituted propanone derivative, has garnered attention in pharmacology due to its diverse biological activities. This compound is structurally related to several pharmaceuticals and has been investigated for its potential therapeutic applications. Understanding its biological activity is crucial for exploring its utility in drug development.

Chemical Structure and Properties

The compound features a dimethylamino group attached to a propanone backbone, with a thienyl ring contributing to its unique properties. The molecular formula is C9H13NOS and it has a molecular weight of approximately 185.27 g/mol. Its hydrochloride form enhances solubility, making it suitable for various biological assays.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₃N₁O₁S |

| Molecular Weight | 185.27 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

Cytotoxicity and Antitumor Activity

Research indicates that thienyl-substituted propanones exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives of this compound showed promising results in inhibiting the proliferation of cancer cells, suggesting potential as anticancer agents .

Neuropharmacological Effects

The compound's structure suggests possible interactions with neurotransmitter systems, particularly those involving serotonin and norepinephrine. Preliminary studies have indicated that it may influence mood regulation and could be explored as an antidepressant or anxiolytic agent .

Case Studies

- Antidepressant Activity : A case study involving the synthesis of optically active derivatives of similar compounds indicated that they could serve as intermediates in the production of antidepressants like Duloxetine, which targets serotonin and norepinephrine reuptake inhibition .

- Enantioselectivity : Research on the asymmetric synthesis of thienyl-substituted propanones revealed high enantioselectivities (up to 99% ee) when using specific catalysts, indicating the potential for developing chiral drugs with enhanced efficacy and reduced side effects .

The biological activity of this compound is hypothesized to involve modulation of neurotransmitter systems and direct cytotoxic effects on tumor cells. Molecular docking studies have suggested that it may interact with key receptors involved in neurotransmission and cellular signaling pathways .

Table 2: Summary of Biological Activities

Propiedades

IUPAC Name |

3-(dimethylamino)-1-thiophen-3-ylpropan-1-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NOS.ClH/c1-10(2)5-3-9(11)8-4-6-12-7-8;/h4,6-7H,3,5H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWTXYTBCYMPXMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(=O)C1=CSC=C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.